Trimebutine maleate

Descripción general

Descripción

El maleato de trimebutina es un agente espasmolítico utilizado principalmente para el tratamiento sintomático del síndrome de intestino irritable y el íleo paralítico posoperatorio después de la cirugía abdominal . Regula la motilidad intestinal y colónica y alivia el dolor abdominal con efectos antimuscarínicos y débiles agonistas de los opioides mu . El maleato de trimebutina no está aprobado por la FDA, pero está disponible en varios mercados internacionales .

Mecanismo De Acción

El maleato de trimebutina ejerce sus efectos a través de varios mecanismos:

Agonismo del receptor opioide: Actúa como agonista en los receptores opioides mu, kappa y delta periféricos.

Modulación del canal de calcio: El maleato de trimebutina previene la entrada de iones de calcio extracelulares en las células del músculo liso y la liberación de calcio de las reservas intracelulares, lo que lleva a una disminución del peristaltismo.

Modulación del péptido gastrointestinal: Modula la liberación de péptidos gastrointestinales, contribuyendo a sus efectos espasmolíticos.

Análisis Bioquímico

Biochemical Properties

The actions of Trimebutine Maleate are mediated via an agonist effect on peripheral mu, kappa, and delta opiate receptors and a modulation of gastrointestinal peptides release . Its function at various levels, from motility to pain control, makes this drug unique .

Cellular Effects

This compound has a broader impact on the gastrointestinal tract. The final motor effects on the gut are summarized in an acceleration of the gastric emptying, an induction of premature phase III of the migrating motor complex in the small intestine, and a modulation of the contractile activity of the colon . Moreover, it has been shown to have a role in regulating the visceral sensitivity .

Molecular Mechanism

This compound is also a multiple-ion channel modulator in the gut . Its spectrum of action can be exploited for the treatment of both hypermotility and hypomotility disorders including irritable bowel syndrome and other functional gastrointestinal diseases .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción

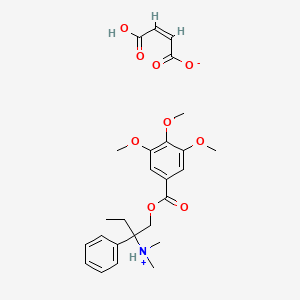

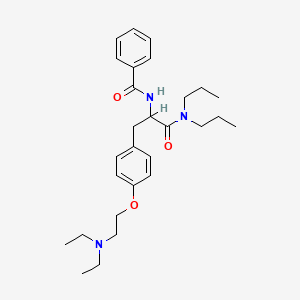

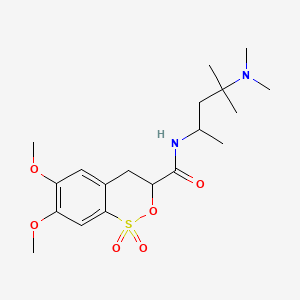

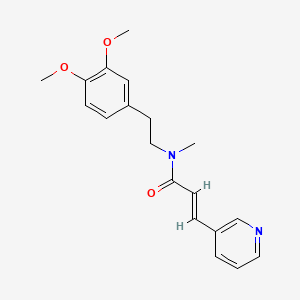

La síntesis del maleato de trimebutina implica la esterificación del ácido 3,4,5-trimetoxibenzoico con 2-(dimetilamino)-2-fenilbutanol . La reacción generalmente requiere un catalizador ácido y se lleva a cabo bajo condiciones de reflujo. El éster resultante se hace reaccionar luego con ácido maleico para formar maleato de trimebutina .

Métodos de producción industrial

La producción industrial del maleato de trimebutina implica una serie de pasos que incluyen la esterificación del ácido 3,4,5-trimetoxibenzoico, seguida de procesos de purificación y cristalización para obtener el producto final . El proceso garantiza una alta biodisponibilidad y un rendimiento de liberación estable en diversas condiciones .

Análisis De Reacciones Químicas

Tipos de reacciones

El maleato de trimebutina experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El maleato de trimebutina puede oxidarse para formar varios productos de degradación.

Reducción: El compuesto puede reducirse en condiciones específicas, aunque esto es menos común.

Sustitución: El maleato de trimebutina puede sufrir reacciones de sustitución, particularmente que involucran el grupo dimetilamino.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se pueden utilizar agentes reductores como el borohidruro de sodio.

Sustitución: Las reacciones de sustitución a menudo involucran reactivos como haluros de alquilo.

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen varios productos de degradación y derivados sustituidos del maleato de trimebutina .

Aplicaciones Científicas De Investigación

El maleato de trimebutina tiene una amplia gama de aplicaciones de investigación científica:

Comparación Con Compuestos Similares

Compuestos similares

Aceite de menta: Utilizado como agente antiespasmódico para trastornos gastrointestinales.

Hiosciamina: Un agente anticolinérgico utilizado para tratar diversas afecciones gastrointestinales.

Diciclomina: Otro agente anticolinérgico utilizado para el síndrome de intestino irritable.

Singularidad

El maleato de trimebutina es único debido a sus efectos combinados antimuscarínicos y agonistas débiles de los opioides mu, que brindan un doble mecanismo de acción para regular la motilidad gastrointestinal y aliviar el dolor . A diferencia de otros antiespasmódicos, no altera significativamente la motilidad gastrointestinal normal .

Propiedades

Número CAS |

34140-59-5 |

|---|---|

Fórmula molecular |

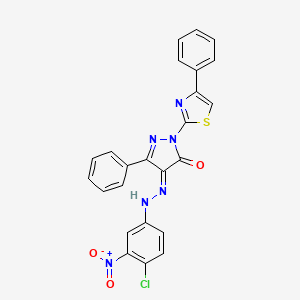

C22H29NO5.C4H4O4 C26H33NO9 |

Peso molecular |

503.5 g/mol |

Nombre IUPAC |

but-2-enedioic acid;[2-(dimethylamino)-2-phenylbutyl] 3,4,5-trimethoxybenzoate |

InChI |

InChI=1S/C22H29NO5.C4H4O4/c1-7-22(23(2)3,17-11-9-8-10-12-17)15-28-21(24)16-13-18(25-4)20(27-6)19(14-16)26-5;5-3(6)1-2-4(7)8/h8-14H,7,15H2,1-6H3;1-2H,(H,5,6)(H,7,8) |

Clave InChI |

FSRLGULMGJGKGI-UHFFFAOYSA-N |

SMILES |

CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)[NH+](C)C.C(=CC(=O)[O-])C(=O)O |

SMILES isomérico |

CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N(C)C.C(=C/C(=O)O)\C(=O)O |

SMILES canónico |

CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N(C)C.C(=CC(=O)O)C(=O)O |

Apariencia |

Solid powder |

| 58997-91-4 58997-92-5 34140-59-5 |

|

Pictogramas |

Irritant; Health Hazard |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Debridat Maleate Salt, Trimebutine Maleate, Trimebutine Modulon Polibutin Salt, Trimebutine Maleate TM 906 TM-906 TM906 Transacalm Trimebutine Trimebutine Maleate Trimebutine Maleate Salt |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does trimebutine maleate interact with the gastrointestinal tract to exert its effects?

A1: this compound exhibits a unique dual action on gastrointestinal motility. It acts on the enkephalinergic system, demonstrating both opioid agonist and antagonist properties depending on the specific receptors and location within the GI tract. [, ] This complex interaction allows this compound to normalize gastrointestinal motility, addressing both hypo- and hypermotility disorders. [] Research in conscious dogs has shown that this compound can both suppress and accelerate gastrointestinal motility depending on the digestive state and the specific segment of the GI tract. []

Q2: What evidence supports the efficacy of this compound in treating functional dyspepsia (FD)?

A2: Studies demonstrate that this compound effectively improves gastric receptive relaxation function in patients with functional dyspepsia (FD). [] Clinical trials have shown its efficacy in relieving FD symptoms like bloating, abdominal pain, and early satiety. [, ] Additionally, studies suggest that combining this compound with other medications, such as Simo decoction, [] may further enhance its effectiveness in treating postoperative gastrointestinal dysfunction.

Q3: How does this compound compare to other medications in treating irritable bowel syndrome (IBS)?

A3: Clinical trials suggest that this compound, when combined with other treatments like Bifid Triple Viable, demonstrates superior efficacy compared to this compound alone in treating irritable bowel syndrome (IBS). [] This combination therapy exhibits a higher total effective rate and a significant improvement in symptoms. [, ] Moreover, research indicates that this compound combined with Bifid Triple Viable might be more effective than this compound alone in reducing abdominal distension and diarrhea. []

Q4: Has the efficacy of this compound been studied in specific subtypes of IBS, such as diarrhea-predominant IBS (IBS-D)?

A4: Yes, this compound has shown promising results in treating IBS-D. Research indicates that combining this compound with Medilac-S improves symptoms and reduces recurrence rates in patients with IBS-D compared to either treatment alone. [] Similarly, this compound combined with montmorillonite powder demonstrates significant synergistic effects in treating IBS-D. []

Q5: What is known about the pharmacokinetics of this compound?

A5: Research on the pharmacokinetic profile of this compound sustained-release tablets in healthy Chinese young men revealed key parameters like Tmax (4.0±0.9 h), Cmax (545.0±232.9) μg/L, and t1/2 (3.6±1.1 h). [] These parameters are similar to other formulations of this compound. [] Furthermore, studies show a significant correlation between the in vitro dissolution and in vivo absorption of this compound sustained-release tablets, indicating consistent drug release. []

Q6: Have there been efforts to develop formulations that enhance the delivery and bioavailability of this compound?

A6: Yes, researchers have developed controlled-release formulations of this compound. These formulations utilize specific excipients like butylated hydroxyanisole, cetanol, and attapulgite to control the drug's disintegration and dissolution, resulting in a more sustained release profile. [, ] Animal and human pharmacokinetic studies on these controlled-release formulations demonstrate reduced individual variability and prolonged drug release. [, ] Additionally, a this compound suppository has been developed, aiming to improve bioavailability by bypassing the first-pass metabolism in the liver. []

Q7: What analytical techniques are commonly employed to quantify this compound in biological samples?

A7: High-performance capillary electrophoresis (HPCE) has been successfully used to determine this compound concentrations in rat plasma. [, ] This method offers high sensitivity and accuracy, making it suitable for pharmacokinetic studies. [, ] Furthermore, a gradient liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the simultaneous determination of this compound and its two major metabolites in human plasma. [] This method utilizes protein precipitation followed by reverse-phase HPLC separation and offers a rapid and sensitive way to analyze this compound and its metabolites in biological samples. []

Q8: What methods are used to ensure the quality and consistency of this compound formulations?

A8: Quality control measures for this compound dispersible tablets include UV spectrophotometry for determining this compound concentration and HPLC for analyzing related substances. [] These methods, alongside assessments of dispersal uniformity, disintegration time, and dissolution rate according to established pharmacopoeial standards, ensure the quality and consistency of the formulation. [] Furthermore, researchers have developed and validated RP-HPLC methods for analyzing related impurities in this compound raw material and assaying its components in preparations, ensuring quality control throughout the manufacturing process. []

Q9: What are some potential areas of future research for this compound?

A9: Further research could explore the precise mechanisms underlying the dual action of this compound on gastrointestinal motility. [, ] Additionally, investigating the long-term effects and safety profile of this compound, particularly in specific patient populations like the elderly, could provide valuable insights. [] Developing novel drug delivery systems, such as targeted nanoparticles, to enhance the efficacy and minimize potential side effects of this compound is another promising area for future research.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,5'-[Carbonylbis[imino(1-hydroxynaphthalene-6,3-diyl)sulfonylimino]]bis(2-chlorobenzenesulfonic acid)](/img/structure/B1683192.png)